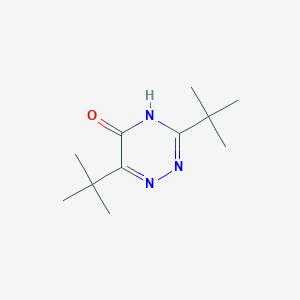
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₁₈O It is known for its unique structure, which includes a cyclohexadiene ring substituted with a butenone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one typically involves the reaction of β-ionone with N-Bromosuccinimide in toluene under irradiation conditions. The reaction mixture is then treated with sodium carbonate in N,N-dimethylformamide and toluene at room temperature . The product is extracted using ethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can bind to the medium-chain acyl coenzyme A dehydrogenase response element NRRE-1, acting as a regulator of the MCAD promoter. Additionally, it binds to the C1 region of the lactoferrin gene promoter, requiring dimerization and the coactivator PGC-1A for full activity . The ERRalpha/PGC1alpha complex is a regulator of energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dehydro-β-ionone
- Dehydro-β-ionone
- β-Ionone
- 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)but-3-en-2-one
Uniqueness
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is unique due to its specific structure, which includes a cyclohexadiene ring and a butenone side chain. This structure imparts distinct chemical properties and reactivity compared to its similar compounds .
Propiedades
| 117951-00-5 | |
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9,12H,1-4H3 |
Clave InChI |
LMMJFYMOEJANIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC(C1C=CC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
